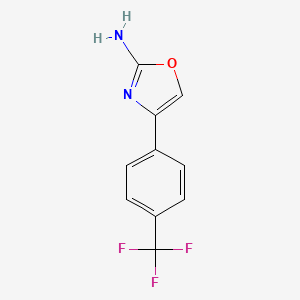

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

Vue d'ensemble

Description

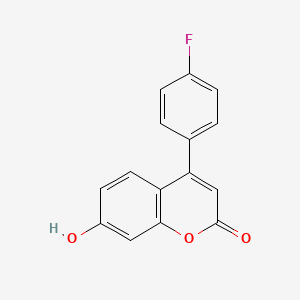

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is a compound that falls within the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The trifluoromethyl group attached to the phenyl ring suggests that this compound could exhibit unique electronic and steric properties, potentially affecting its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of oxazole derivatives can be approached through various methods. For instance, the versatile template 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been used for the synthesis of various 2-phenyl-3,4-substituted oxazoles, which involves nucleophilic ring-opening followed by cyclization . Although the specific synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate modifications to introduce the trifluoromethyl group and the amine functionality.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of a monoazo dye where the crystal structure was determined . The presence of the trifluoromethyl group in 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine would likely influence the molecule's geometry and electronic distribution, potentially leading to unique intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For example, the reaction of 1,3,4-oxadiazoles with primary amines can lead to the formation of triazole derivatives . The oxazole ring can also participate in reactions such as the oxa-ene reaction, which involves the loss of a hydroxyl proton . The specific reactivity of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine would depend on the presence of the amine group and the electronic effects of the trifluoromethyl substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely. The introduction of electron-withdrawing groups such as trifluoromethyl can affect properties like acidity, boiling point, and solubility. For instance, the ortho-substituent on phenylboronic acid derivatives has been shown to play a key role in catalytic activity, which could be relevant for understanding the properties of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine . The compound's solubility, melting point, and stability could be influenced by the trifluoromethyl group and would be important parameters to consider in its application.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

A study by Özil et al. (2010) demonstrated the synthesis of novel compounds, including 4-amino or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones, which were synthesized using a microwave-assisted method. These compounds were potentiometrically analyzed in various nonaqueous solvents, showcasing the potential of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine derivatives in synthetic chemistry (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Application in Organic Synthesis

Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving the intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method led to the introduction of diverse functional groups to the oxazole ring, indicating the role of compounds like 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine in facilitating complex organic synthesis (Kumar, Saraiah, Misra, & Ila, 2012).

Electroluminescent Device Applications

In a study by Tagare et al. (2018), star-shaped fluorescent phenanthroimidazole fluorophores, including compounds with a structure similar to 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine, were synthesized for use in organic light-emitting devices (OLEDs). These compounds showed promise for high-efficiency, bluish-green emissions in OLEDs, indicating their potential application in the development of new electronic materials (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).

Medicinal Chemistry and Drug Development

Sugiishi, Motegi, and Amii (2023) developed a synthesis method for 2-fluoroalkylated oxazoles via transition-metal-free intramolecular cyclization. This synthesis involved the use of fluorocarboxylic acid anhydrides as fluoroalkyl sources. The study highlights the potential of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine derivatives in medicinal chemistry and drug development (Sugiishi, Motegi, & Amii, 2023).

Safety and Hazards

The safety information for “4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYREBFILVYDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731229 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine | |

CAS RN |

859721-53-2 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)